

Technical Guide: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine

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Compound of Interest

Compound Name: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine

CAS No.: 1247711-55-2

Cat. No.: B1400739

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Part 1: Executive Summary & Chemical Identity[1]

1-(3'-Chlorobiphenyl-3-yl)-ethylamine is a "privileged scaffold" intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators and kinase inhibitors.[1] Its structure features a biphenyl core with a chiral ethylamine handle, making it a critical synthon for introducing chirality and hydrophobic bulk into drug candidates.[1]

Chemical Identification

Property	Detail
Chemical Name	1-(3'-Chlorobiphenyl-3-yl)-ethylamine
CAS Number	1247711-55-2
Synonyms	-Amino-3'-chloro-3-ethylbiphenyl; 3-(1-Aminoethyl)-3'-chlorobiphenyl
Molecular Formula	C H ClN
Molecular Weight	231.72 g/mol
Chirality	Contains one stereocenter at the -carbon (benzylic position).[1][2][3] Can exist as ()- or ()-enantiomers, though CAS 1247711-55-2 typically refers to the racemic or unspecified form.[1]

Structural Significance

The compound combines two essential pharmacophoric elements:[1]

- The Biphenyl Core: Provides a rigid, hydrophobic scaffold that can occupy deep lipophilic pockets in target proteins (e.g., the allosteric site of the Calcium-Sensing Receptor, CaSR).
[1]

- The

-Methylbenzylamine Motif: A versatile chiral handle that allows for the formation of diastereomeric salts for resolution or direct asymmetric synthesis.[1] It often serves as a hydrogen bond donor/acceptor in the active site.[1]

Part 2: Synthetic Pathways & Protocols[1]

The synthesis of **1-(3'-Chlorobiphenyl-3-yl)-ethylamine** is best approached via a modular strategy, allowing for the independent modification of the biphenyl rings.[1] The most robust route involves a Suzuki-Miyaura Cross-Coupling followed by Reductive Amination.[1]

Pathway A: The Modular "Ketone-First" Route (Recommended)

This pathway is preferred for its scalability and the stability of intermediates.[1]

- Step 1: Suzuki Coupling
 - Reactants: 3-Bromoacetophenone + 3-Chlorophenylboronic acid.[1]
 - Catalyst: Pd(PPh₃)₄Cl₂ or Pd(dppf)Cl₂. [1]
 - Base: K₂CO₃ or Na₂CO₃. [1]
 - Solvent: Toluene/Ethanol/Water or DME/Water.[1]
 - Product: 1-(3'-Chlorobiphenyl-3-yl)ethanone (Intermediate 1).[1]
- Step 2: Reductive Amination (Asymmetric or Racemic)

- Reactants: Intermediate 1 + Ammonium Acetate (for racemic) or Chiral Sulfinamide (for asymmetric).[1]

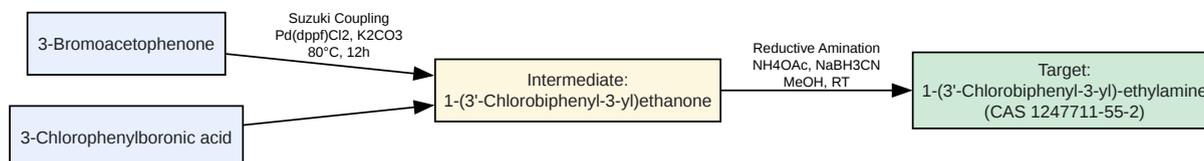
- Reductant: NaBH

CN or NaBH(OAc)

. [1]

- Product: **1-(3'-Chlorobiphenyl-3-yl)-ethylamine**. [1]

Pathway Visualization (Graphviz)[1]



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Figure 1: Modular synthesis of **1-(3'-Chlorobiphenyl-3-yl)-ethylamine** via Suzuki coupling and reductive amination.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of racemic **1-(3'-Chlorobiphenyl-3-yl)-ethylamine**.

Step 1: Synthesis of 1-(3'-Chlorobiphenyl-3-yl)ethanone

- Setup: In a 250 mL round-bottom flask, dissolve 3-bromoacetophenone (10.0 mmol) and 3-chlorophenylboronic acid (11.0 mmol) in 1,2-dimethoxyethane (DME, 40 mL).
- Degassing: Bubble nitrogen through the solution for 15 minutes to remove oxygen (critical for Pd catalyst longevity).
- Catalysis: Add Pd(dppf)Cl

(0.5 mmol) and aqueous Na

CO

(2M, 15 mL).

- Reaction: Reflux at 85°C for 12 hours under nitrogen. Monitor by TLC (Hexane/EtOAc 4:1).
[1]
- Workup: Cool to RT, dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na

SO

, and concentrate.[1]

- Purification: Flash chromatography (SiO
, Hexane/EtOAc gradient).

Step 2: Reductive Amination

- Imine Formation: Dissolve the ketone (5.0 mmol) in dry Methanol (25 mL). Add Ammonium Acetate (50.0 mmol, 10 eq). Stir at RT for 1 hour.
- Reduction: Cool to 0°C. Add NaBH
CN (7.5 mmol) portion-wise.
- Completion: Allow to warm to RT and stir overnight.
- Quench: Carefully add 1N HCl to pH < 2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 mins.
- Isolation: Basify with 1N NaOH to pH > 10. Extract with DCM (3x).[1]
- Salt Formation (Optional but Recommended): Treat the crude amine with HCl in ether to precipitate the hydrochloride salt for easy storage and characterization.[1]

Part 3: Applications in Drug Discovery[1]

This scaffold is not merely a passive linker; it is an active pharmacophore used to probe the "hydrophobic clamp" regions of target proteins.[1]

Calcilytics and Calcimimetics (CaSR Modulators)

The biphenyl-ethylamine motif is structurally homologous to the pharmacophore found in Cinacalcet (Sensipar) and Fendiline.[1]

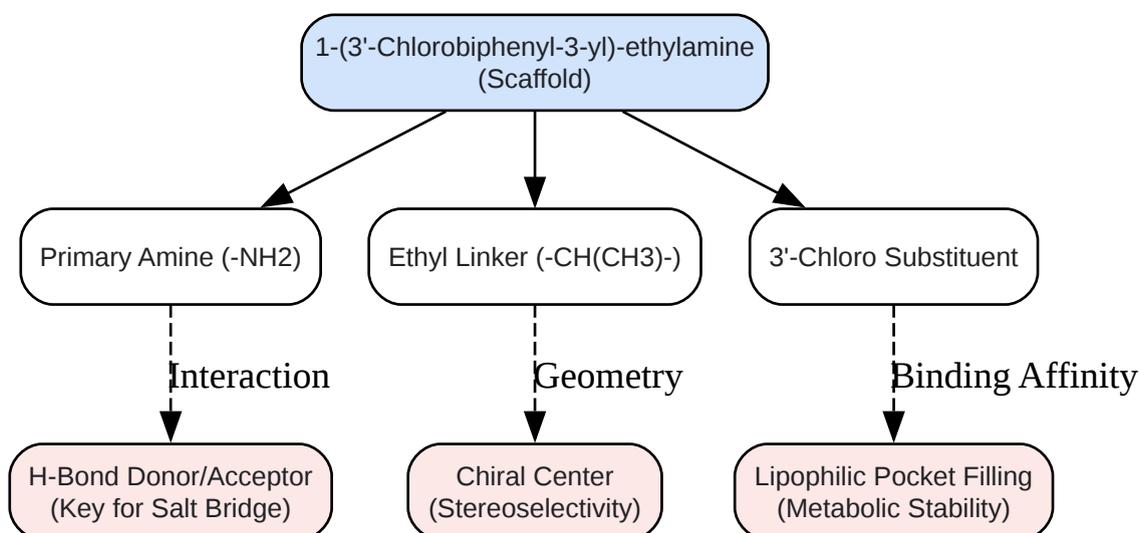
- Mechanism: The biphenyl group inserts into the transmembrane domain (TMD) of the Calcium-Sensing Receptor (CaSR), acting as an allosteric modulator.[1]
- SAR Insight: The 3'-chloro substituent provides a halogen bond or fills a specific hydrophobic sub-pocket, often increasing potency compared to the unsubstituted biphenyl.[1]

Kinase Inhibition

Biphenyl amines serve as hinge-binders or hydrophobic back-pocket binders in Type II kinase inhibitors.[1]

- Design Strategy: The amine nitrogen can form hydrogen bonds with the hinge region (e.g., Glu/Leu residues), while the biphenyl tail extends into the hydrophobic pocket adjacent to the ATP-binding site.[1]

SAR Logic Diagram (Graphviz)



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Figure 2: Structure-Activity Relationship (SAR) map for the **1-(3'-Chlorobiphenyl-3-yl)-ethylamine** scaffold.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected.

Technique	Expected Signal / Characteristic
H NMR (400 MHz, CDCl ₃)	<p>~7.2–7.6 (m, 8H, Biphenyl Ar-H)</p> <p>~4.2 (q, 1H, -CH(NH₂))CH₃)</p> <p>~1.4 (d, 3H, -CH(NH₂))CH₃)</p> <p>~1.5 (br s, 2H, -NH₂)</p>
C NMR	<p>~14 signals expected.[1][2] Key peaks: Carbonyl C (absent), Aliphatic CH (~50 ppm), Methyl CH (~25 ppm), Biphenyl junction carbons.[1]</p>
Mass Spectrometry (ESI)	<p>[M+H]⁺</p> <p>= 232.08 (approx).[1] Look for characteristic Chlorine isotope pattern (Cl/Cl ratio of 3:1).[1]</p>
HPLC Purity	<p>Retention time will vary by column (C18 recommended). Monitor at 254 nm (biphenyl absorption).</p>

Part 5: Safety & Handling

- Hazards: As a primary amine, the compound is likely an irritant to eyes, skin, and the respiratory system.[1] The biphenyl moiety suggests potential for aquatic toxicity.[1]

- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines can absorb CO from the air to form carbamates.[1]
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood.

Part 6: References

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- 2. 1-(3-chlorophenyl)-N-ethyl-3-methoxypropan-1-amine | C₁₂H₁₈ClNO | CID 61808387 - PubChem [pubchem.ncbi.nlm.nih.gov]
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